![molecular formula C5H3N5O2S B14451603 3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione CAS No. 74414-86-1](/img/structure/B14451603.png)
3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione
Descripción general
Descripción
3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a sulfanylidene group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction proceeds under specific conditions to form the desired pyrimido[4,5-e][1,2,4]triazine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfanylidene group to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfanylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted pyrimido[4,5-e][1,2,4]triazine compounds .
Aplicaciones Científicas De Investigación
3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione involves its interaction with various molecular targets. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antitumor and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar but lack the sulfanylidene group.
Pteridines: Isomeric to pyrimido[4,5-e][1,2,4]triazines and make up nucleic and folic acids.
Purines: Structurally similar and exhibit varied biological activity.
Uniqueness
The presence of the sulfanylidene group in 3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione imparts unique chemical properties and reactivity, distinguishing it from other similar compounds. This group enhances its potential for various chemical modifications and biological activities .
Propiedades
IUPAC Name |
3-sulfanylidene-2,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2S/c11-3-1-2(6-4(12)8-3)7-5(13)10-9-1/h(H3,6,7,8,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDBKCHCOJURJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNC(=S)N=C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395984 | |
| Record name | 3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74414-86-1 | |
| Record name | NSC21956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


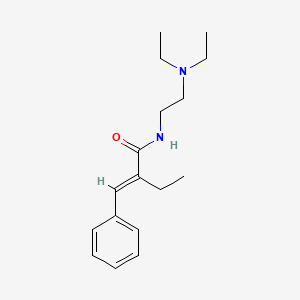
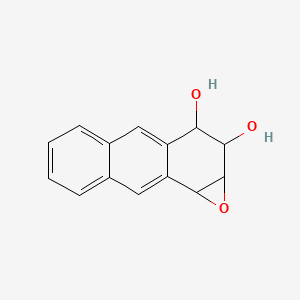
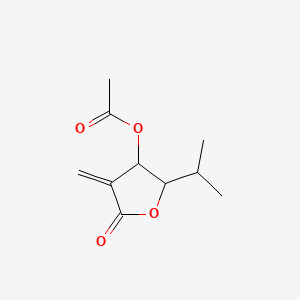

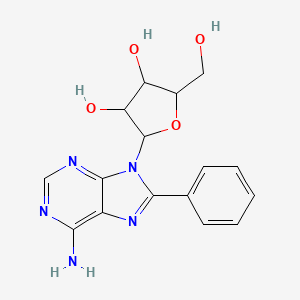

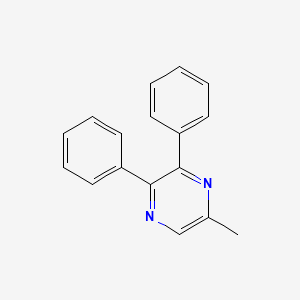
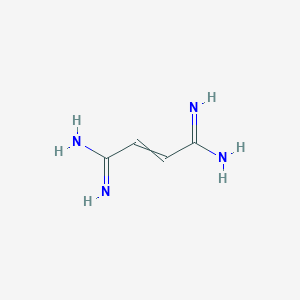
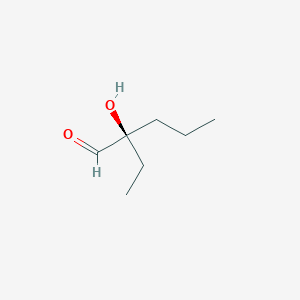
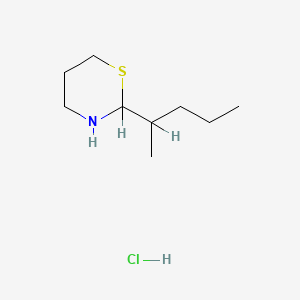
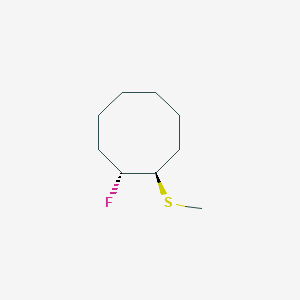
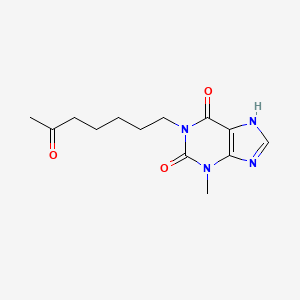

![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
